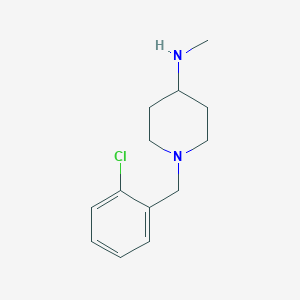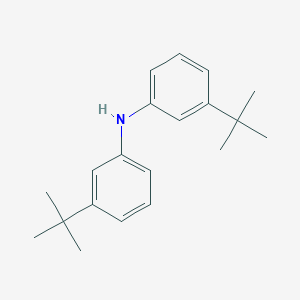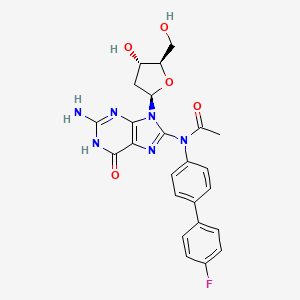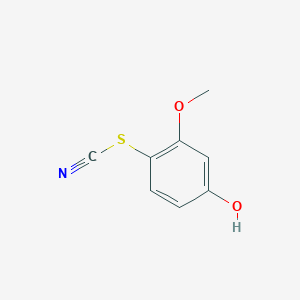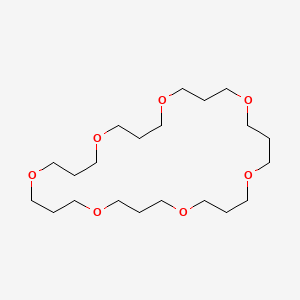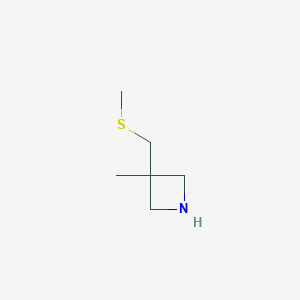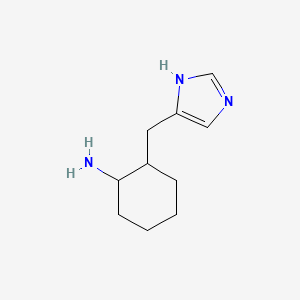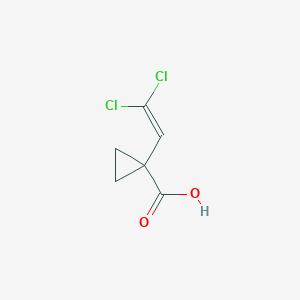
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a dichlorovinyl group. This compound is notable for its use in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with dichlorovinyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where cyclopropanecarboxylic acid is reacted with a dichlorovinyl magnesium bromide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The dichlorovinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of pesticides and herbicides due to its reactive nature.
Mécanisme D'action
The mechanism by which 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorovinyl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyfluthrin: A pyrethroid insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid with comparable chemical properties.
Permethrin: Widely used in insect repellents and shares structural similarities.
Uniqueness
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is unique due to its specific dichlorovinyl substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Propriétés
Formule moléculaire |
C6H6Cl2O2 |
|---|---|
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
1-(2,2-dichloroethenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10) |
Clé InChI |
VNHCVSAJTOUUBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=C(Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


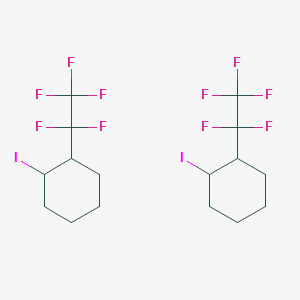
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
